N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide
Descripción general
Descripción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide, commonly known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora kinases are a group of serine/threonine kinases that play a crucial role in regulating cell division and mitosis. The overexpression of Aurora A kinase has been linked to the development and progression of various types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Mecanismo De Acción
MLN8054 exerts its anticancer effects by selectively inhibiting Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in regulating mitosis and cell division, and its overexpression can lead to abnormal cell division and tumor growth. By inhibiting Aurora A kinase, MLN8054 disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a range of biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of histone H3, a key marker of mitotic entry, and induces G2/M cell cycle arrest. MLN8054 also induces the formation of abnormal mitotic spindles and promotes the accumulation of cells with abnormal DNA content. In addition, MLN8054 has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MLN8054 as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this kinase and study its role in cancer development and progression. However, one limitation of MLN8054 is its relatively low potency compared to other Aurora A kinase inhibitors. This can make it more difficult to achieve complete inhibition of Aurora A kinase in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on MLN8054. One area of interest is the development of more potent and selective Aurora A kinase inhibitors based on the structure of MLN8054. Another direction is the investigation of MLN8054 in combination with other anticancer agents, such as chemotherapy or targeted therapies. Additionally, the role of Aurora A kinase in other cellular processes, such as DNA damage response and cell migration, could be further explored using MLN8054 as a research tool.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. MLN8054 has also been shown to enhance the efficacy of conventional chemotherapy agents.
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(27(2,25)26)20-10-6-9-19(15-20)22-21(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDVGXLUCGDYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.